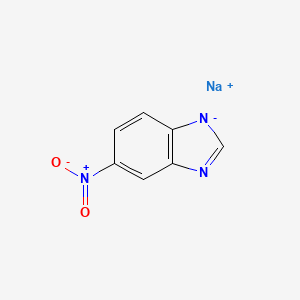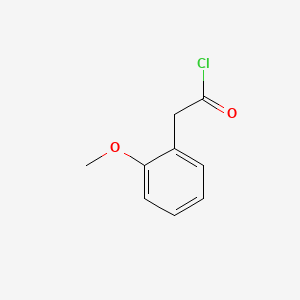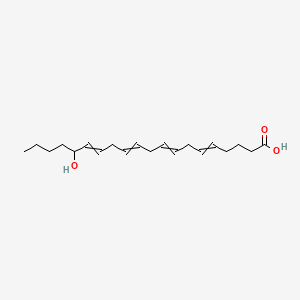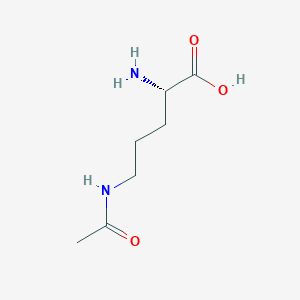
1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt (PCMMS) is an organic compound with a broad range of applications. It is a white, crystalline solid with a melting point of 160-162°C and a molecular weight of 204.23 g/mol. PCMMS is used in many fields such as synthetic organic chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, as a reagent in biochemical reactions, and as a substrate in the study of enzyme activities.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
4-Methyl-piperazine-1-carbodithioc acid, a derivative closely related to 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt, has been studied for its metabolism in rats. The compound TM208, which is a 4-methyl-piperazine-1-carbodithioc acid derivative, showed notable anticancer activity and low toxicity. In a rat model, TM208 was metabolized into various metabolites (M1-M8), with details of their structures and formation processes elucidated through high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).
Anticancer Activity
The compound TM-208, another derivative of 4-methyl-piperazine-1-carbodithioic acid, was evaluated for its anticancer activity. After oral administration in rats, its metabolites were analyzed in plasma and tissues using LC-MS/MS, providing insights into its potential mechanisms of anticancer action (Jiang et al., 2007).
Electrochemical and Spectroscopic Characterization
Research focusing on the synthesis, redox behavior, and spectroscopic characterization of novel compounds related to this compound, like Sodium 4-(3methoxyphenyl) piperazine-1-carbodithioate and sodium 4-(4-nitrophenyl) piperazine-1-carbodithioate, has been conducted. This work involved pulse voltammetry to understand their redox processes and computational studies to assess various thermodynamic parameters (Parveen et al., 2015).
Structural Analysis
Structural studies of salts like 1-Piperonylpiperazinium 4-chlorobenzoate, involving piperazine derivatives, have been conducted to understand their crystal structures and bonding patterns. Such research provides foundational knowledge for the development of new compounds with potential therapeutic applications (Kavitha et al., 2014).
Anticancer and Anti-acetylcholinesterase Studies
Compounds containing derivatives of this compound, have been synthesized and tested for their anticancer activities against various human cancer cell lines. Additionally, their potential as inhibitors against acetylcholinesterase was evaluated, indicating their potential in Alzheimer’s disease treatment (Khan et al., 2020).
Eigenschaften
IUPAC Name |
sodium;4-methylpiperazine-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVEDOCKBMPHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2NaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205757 |
Source


|
| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5712-49-2 |
Source


|
| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005712492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)


![N-[(4-tert-butylphenyl)methyl]cyclopropanamine](/img/structure/B1360367.png)



